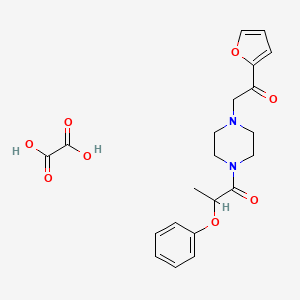

1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a furan ring, a piperazine ring, and a phenoxy group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Piperazine is a six-membered ring containing two nitrogen atoms . The phenoxy group consists of a phenyl group (a six-membered carbon ring) attached to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) could be used to analyze its structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in its structure. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution. The piperazine ring has two nitrogen atoms that can act as a base or nucleophile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (like melting point, boiling point, solubility, etc.) would depend on its molecular structure. For example, the presence of polar groups (like the oxoethyl and phenoxy groups) could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Antidepressant and Antianxiety Activities

A study by Kumar et al. (2017) explored the synthesis of compounds similar to 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate and evaluated their antidepressant and antianxiety activities. The compounds showed significant antidepressant and antianxiety effects in behavioral tests on mice.

Applications in Dye-Sensitized Solar Cells

Research by Kim et al. (2011) found that phenothiazine derivatives, which include similar structural elements to the chemical , were effective in dye-sensitized solar cells. A derivative with a furan conjugated linker exhibited notable improvement in solar energy-to-electricity conversion efficiency.

Catalytic Activity in Chemical Reactions

A study conducted by Bhunia et al. (2017) highlighted the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) for enhancing catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This demonstrates the potential role of furan-2-yl derivatives in catalysis.

Antimicrobial Activities

In the research by Başoğlu et al. (2013), azole derivatives, including those with furan-2-yl components, were synthesized and evaluated for their antimicrobial activities. Some of these compounds showed activity against tested microorganisms.

ACE Inhibition for Hypertension

Vulupala et al. (2018) explored the synthesis and evaluation of novel triazole derivatives, including compounds structurally related to this compound, for their activity as ACE inhibitors. These compounds emerged as effective non-carboxylic acid ACE inhibitors, suggesting their potential use in hypertension treatment (Vulupala et al., 2018).

Fungicidal and Herbicidal Applications

Wang et al. (2015) synthesized novel furan/thiophene and piperazine-containing compounds, showing significant in vitro and in vivo fungicidal activity against various plant fungi. These findings indicate the potential agricultural applications of such compounds (Wang et al., 2015).

Role in Organic Synthesis

Reddy et al. (2012) described the aza-Piancatelli rearrangement involving furan-2-yl(phenyl)methanol derivatives, suggesting the utility of furan-2-yl derivatives in organic synthesis processes (Reddy et al., 2012).

Antiviral Potential

Wang et al. (2014) isolated new alkaloids from Jishengella endophytica, including compounds with furan-2-yl structures. These compounds exhibited activity against the influenza A virus, hinting at their potential antiviral applications (Wang et al., 2014).

Anticancer Activity

Lv et al. (2019) synthesized a heterocyclic compound with a structure similar to the chemical and evaluated its anti-bone cancer activity. The compound demonstrated promising results against human bone cancer cell lines, indicating its potential in cancer treatment (Lv et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-2-phenoxypropan-1-one;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4.C2H2O4/c1-15(25-16-6-3-2-4-7-16)19(23)21-11-9-20(10-12-21)14-17(22)18-8-5-13-24-18;3-1(4)2(5)6/h2-8,13,15H,9-12,14H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSYKJNNHPIDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC(=O)C2=CC=CO2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2651746.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2651747.png)

![2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2651748.png)

![N-(2-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2651751.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)

![N-(4-fluorobenzyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2651756.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2651759.png)

![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)

![(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2651764.png)

![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2651767.png)